molecular formula C6H7N3O3 B2475247 4-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1006484-27-0

4-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2475247
CAS No.: 1006484-27-0
M. Wt: 169.14
InChI Key: UAKJCPBNPZVVFY-UHFFFAOYSA-N
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Description

4-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a carbamoyl group at the 4-position and a carboxylic acid group at the 5-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of pyrazole derivatives with appropriate reagents. One common method includes the reaction of 1-methyl-1H-pyrazole with a chlorinated carboxylic acid derivative under basic conditions to introduce the carboxylic acid group . Another approach involves the cyclization of suitable precursors, such as hydrazine derivatives, with diketones or ketoesters, followed by functional group modifications to introduce the carbamoyl and carboxylic acid groups .

Industrial Production Methods: Industrial production methods for this compound often utilize cost-effective and scalable processes. For instance, starting from readily available raw materials like pyrazole and acetone, the compound can be synthesized through a series of reactions including methylation, chlorination, and subsequent hydrolysis . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4,5-dicarboxylic acid, while reduction could produce 4-carbamoyl-1-methyl-1H-pyrazole-5-methanol .

Mechanism of Action

The mechanism of action of 4-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid groups, which confer distinct reactivity and potential biological activities. This dual functionality makes it a valuable scaffold for the development of novel compounds with diverse applications .

Properties

IUPAC Name

4-carbamoyl-2-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-9-4(6(11)12)3(2-8-9)5(7)10/h2H,1H3,(H2,7,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKJCPBNPZVVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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